molecular formula C2H2ClIO2 B141544 Chloroiodoacetic Acid CAS No. 53715-09-6

Chloroiodoacetic Acid

Cat. No. B141544
CAS RN: 53715-09-6
M. Wt: 220.39 g/mol
InChI Key: ORHUCRGLFVRTJV-UHFFFAOYSA-N
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Description

Chloroiodoacetic Acid, also known as 2-Chloro-2-iodoacetic Acid, is a compound with the molecular formula C2H2ClIO2 . It is known to exist in water disinfected with chlorine/hypochlorite .


Molecular Structure Analysis

The molecular structure of Chloroiodoacetic Acid includes elements such as Chlorine (Cl), Iodine (I), Oxygen (O), Hydrogen (H), and Carbon ©. The molecular weight of Chloroiodoacetic Acid is approximately 220.39 g/mol .


Physical And Chemical Properties Analysis

Chloroiodoacetic Acid has a molecular weight of 220.39 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1. The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Disinfection Byproduct Research

Chloroiodoacetic acid is identified as a disinfection byproduct (DBP) in water treatment processes. It forms when iodide-containing water is treated with chlorine-based disinfectants. Research into the formation, occurrence, and control of such DBPs is crucial for ensuring water safety. Studies have shown that chloroiodoacetic acid can form in higher concentrations during chloramination compared to chlorination, highlighting the need for tailored treatment strategies .

Analytical Chemistry Method Development

The development of sensitive and accurate analytical methods for detecting chloroiodoacetic acid in environmental samples is an important area of research. High-performance ion chromatography-tandem mass spectrometry (HPIC-MS/MS) is one technique used for the rapid and simultaneous determination of haloacetic acids, including chloroiodoacetic acid, in water samples . This research aids in monitoring and controlling the levels of harmful DBPs.

Proteomics Research

This compound is also utilized in proteomics research, where it serves as a biochemical tool for protein modification studies. Its reactivity with amino acids can be used to probe protein structure and function .

Safety And Hazards

Chloroiodoacetic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-chloro-2-iodoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHUCRGLFVRTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633989
Record name Chloro(iodo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroiodoacetic Acid

CAS RN

53715-09-6
Record name Chloro(iodo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroiodoacetic Acid
Reactant of Route 2
Chloroiodoacetic Acid
Reactant of Route 3
Chloroiodoacetic Acid
Reactant of Route 4
Chloroiodoacetic Acid
Reactant of Route 5
Chloroiodoacetic Acid
Reactant of Route 6
Reactant of Route 6
Chloroiodoacetic Acid

Q & A

Q1: What are the main sources of Chloroiodoacetic acid in drinking water?

A: Chloroiodoacetic acid can form in drinking water treated with chlorine when iodide is present. This scenario is particularly relevant when using iodized table salt in cooking with chlorinated tap water. [] The reaction of potassium iodide in iodized salt with chlorine present in the water leads to the formation of Chloroiodoacetic acid, alongside Iodoacetic acid. [] Another source is swimming pools treated with both chlorine and copper-silver ionization. []

Q2: Why is the presence of Chloroiodoacetic acid in drinking water a concern?

A: While research on Chloroiodoacetic acid itself is limited, its close relative, Iodoacetic acid, is known to be cytotoxic and genotoxic. [] Studies have identified Chloroiodoacetic acid alongside Iodoacetic acid in drinking water, raising concerns about its potential health risks. [] Notably, a study analyzing swimming pool water found Chloroiodoacetic acid as one of three highly toxic iodinated haloacetic acids. []

Q3: What methods are used to detect and quantify Chloroiodoacetic acid in water samples?

A: Chloroiodoacetic acid can be extracted from water samples using t-amyl methyl ether and then converted to its methyl ester for analysis. Gas chromatography-mass spectrometry (GC-MS) is utilized for quantification, employing an authentic standard for comparison. [] The identification is further confirmed using gas chromatography-high-resolution mass spectrometry (GC-HRMS). []

Q4: Are there effective treatment methods to reduce Chloroiodoacetic acid levels in drinking water?

A: Research suggests that ozone/granular activated carbon (GAC) treatment shows promise in reducing Iodinated Disinfection Byproducts (I-DBPs), including Chloroiodoacetic acid, in drinking water. [] This method appears to be effective in decreasing the concentrations of these potentially harmful compounds.

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